2-Thiophen-2-yl-thiazolidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-yl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMSGFRYPNGQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404158 | |
| Record name | 2-Thiophen-2-yl-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31404-10-1 | |
| Record name | 2-Thiophen-2-yl-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Heterocyclic Chemistry: the Significance of Thiazolidine Scaffolds in Medicinal Science
Thiazolidine (B150603), a five-membered saturated ring containing a sulfur and a nitrogen atom, serves as a privileged scaffold in drug discovery. nih.gove3s-conferences.org Its structural flexibility allows for substitutions at multiple positions (2, 3, 4, and 5), enabling the creation of a vast library of derivatives with diverse pharmacological activities. nih.govresearchgate.net The thiazolidine nucleus is a key component in a variety of approved drugs, including the penicillin class of antibiotics and antidiabetic agents like pioglitazone (B448) and rosiglitazone (B1679542). e3s-conferences.orgasianjpr.com
The versatility of the thiazolidine scaffold has led to its investigation for a wide array of therapeutic applications. Research has demonstrated that thiazolidine derivatives possess anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and anti-HIV properties. nih.gove3s-conferences.org For instance, certain 2,4-thiazolidinedione (B21345) derivatives have been synthesized and evaluated for their potential as cytotoxic, antimicrobial, and antihyperglycemic agents. nih.gov The ability of the thiazolidine ring to interact with various biological targets has made it a focal point for the development of novel therapeutic agents.
The Thiophene Moiety in Bioactive Compounds: a Strategic Component
Thiophene (B33073), an aromatic five-membered ring containing a sulfur atom, is another cornerstone in the architecture of bioactive molecules. Its presence in a molecule can significantly influence its physicochemical properties and biological activity. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without loss of activity, sometimes even enhancing it.
The incorporation of a thiophene moiety has been a successful strategy in the development of numerous drugs. Thiophene derivatives have shown a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. bohrium.comopenmedicinalchemistryjournal.com For example, studies on thiourea (B124793) derivatives incorporating a thiophene unit have highlighted their potential as anticancer agents. researchgate.net The electronic properties of the thiophene ring contribute to its ability to engage in various interactions with biological macromolecules, making it a strategic component in the design of new drugs.
Defining the Research Focus: 2 Thiophen 2 Yl Thiazolidine and Its Structural Congeners
Foundational Synthetic Routes to the Thiazolidine Core
The construction of the this compound core is predominantly achieved through cyclocondensation reactions, which offer a versatile and efficient means to assemble the heterocyclic ring system. These methods typically involve the reaction of a thiophene-based aldehyde or an imine intermediate with a sulfur-containing nucleophile.
Cyclocondensation Reactions with Thioglycolic Acid
A prevalent and robust method for synthesizing the thiazolidin-4-one core, a closely related analog of this compound, is the one-pot three-component condensation of an aldehyde, an amine, and thioglycolic acid. nih.gov In the context of this compound derivatives, thiophene-2-carbaldehyde (B41791) serves as the aldehyde component.
The reaction mechanism can proceed through two potential pathways. In the first pathway (Pathway A), the aldehyde and amine first interact to form an imine intermediate. Subsequently, the sulfur atom of thioglycolic acid nucleophilically attacks the imine carbon, followed by intramolecular cyclization to yield the thiazolidinone ring. nih.gov The second proposed mechanism (Pathway B) involves the initial formation of an amide from the aldehyde, thioglycolic acid, and amine, which then undergoes cyclocondensation to form the final product. nih.gov Various catalysts, including heterogeneous catalysts like Fe₃O₄/SiO₂/Salen/Mn/IL MNPs and β-cyclodextrin-SO₃H, have been employed to facilitate this reaction, often under solvent-free conditions, enhancing efficiency and ease of purification. nih.gov
For instance, the reaction of substituted acetophenone (B1666503) with thiourea (B124793) and iodine, followed by refluxing with chloroacetyl chloride and subsequent cyclization with ammonium (B1175870) thiocyanate, represents a pathway to 2-substituted thiazolidinone derivatives. sciensage.info Another approach involves the condensation of ketoanils, derived from thiophene glyoxal (B1671930) and primary amines, with thioglycolic acid to form thiazolidinones. researchgate.net
| Aldehyde | Amine | Catalyst/Conditions | Product | Reference |
| Aromatic/Heterocyclic Aldehydes | Primary Amines | Fe₃O₄/SiO₂/Salen/Mn/IL MNPs, solvent-free, ambient temp. | Thiazolidin-4-one derivatives | nih.gov |
| Aldehydes | Amines | β-cyclodextrin-SO₃H, solvent-free | Thiazolidin-4-one derivatives | nih.gov |
| Thiophene-2-carbaldehyde | Thiazolidine-2,4-dione | Piperidine (B6355638), Toluene | (E)-5-(thiophen-2-ylmethylene) thiazolidine-2,4-dione | nih.gov |
| Thiophene-2-carbaldehyde | 2,4-thiazolidinedione (B21345)/rhodanine | ZnO nanoparticles, 90°C, solvent-free | 5-Arylidine-2,4-thiazolidinediones/rhodanines | scirp.org |
Synthesis via Imine Intermediates from Thiophene-2-carbaldehyde Derivatives
The formation of an imine (or Schiff base) from thiophene-2-carbaldehyde and a primary amine is a critical step in many synthetic routes towards 2-thiophen-2-yl-thiazolidines and their analogs. These imine intermediates are then subjected to cyclization with a suitable sulfur-containing nucleophile.
A direct method involves the reaction of the pre-formed imine with thioglycolic acid. sciensage.info This two-step approach allows for the isolation and purification of the imine before proceeding to the cyclization step. The electrophilic character of the imine carbon is key to the subsequent nucleophilic attack by the thiol group of thioglycolic acid, leading to the formation of the thiazolidine ring. nih.gov
In some methodologies, the imine is generated in situ. For example, the reaction of 2-aminothiophene analogues with other reagents can lead to the formation of an imine linker between the thiophene and a newly formed thiazolidine ring. researchgate.net The stability and reactivity of the imine intermediate can be influenced by the substituents on both the thiophene ring and the amine.
Regioselective and Stereoselective Synthesis of this compound Scaffolds
The development of regioselective and stereoselective methods is crucial for accessing specific isomers of this compound derivatives, which can have distinct biological activities.
Regioselectivity is a key consideration in reactions where multiple reaction sites are available. For instance, in the synthesis of 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, the treatment of 2-(thiazolidin-2-ylidene)malononitrile with NaSH leads to the formation of a thioamide derivative in a regioselective manner. nih.govnih.gov Subsequent reaction with α-bromocarbonyl compounds then yields the target thiazole (B1198619) derivatives. nih.gov
Stereoselective synthesis aims to control the three-dimensional arrangement of atoms. One-pot, three-component reactions involving 5-arylidene thiazolidine-2,4-diones, isatin (B1672199), and secondary amino acids have been developed for the stereoselective synthesis of novel spiro-thiazolidines. nih.gov These reactions, often catalyzed by magnetic nanorods, can proceed with high diastereoselectivity. nih.gov The stereochemistry of the resulting spiro-pyrrolothiazole-substituted thiazolidine-2,4-dione heterocycles can be determined using advanced NMR techniques. nih.gov Similarly, the reaction of isatin derivatives with (R)-thiazolidine-4-carboxylic acid and a chalcone (B49325) can generate dispiro-oxindolopyrrolizidines with high stereoselectivity through a [3+2] cycloaddition reaction of an in situ generated azomethine ylide. mdpi.com
Synthetic Approaches for Diverse this compound Derivatization
The functionalization of the this compound scaffold at various positions is essential for creating chemical libraries for structure-activity relationship (SAR) studies. Key modification sites include the nitrogen atom of the thiazolidine ring and the thiophene nucleus itself.
N-Substitution of the Thiazolidine Ring
The nitrogen atom of the thiazolidine ring is a common site for introducing structural diversity. N-alkylation is a straightforward method to achieve this, typically performed after the formation of the thiazolidine ring. For example, 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione can be N-alkylated with various alkyl halides using a base such as anhydrous K₂CO₃. nih.gov This approach has been used to synthesize a series of N-alkyl/alkyl halide analogues in good to high yields. nih.gov
One-pot procedures have also been developed where N-substitution occurs concurrently with the formation of the thiazolidine ring. This can be achieved by including an alkyl halide in the initial reaction mixture of the aldehyde, amine, and thioglycolic acid derivative. nih.gov Furthermore, N-substitution can be accomplished through reactions like the one-pot synthesis of 3-(3-(1H-pyrrol-1-yl)propyl)-5-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, where the N-substituent is introduced in a subsequent step after the initial condensation. researchgate.net
Structural Modifications on the Thiophene Nucleus
For example, the use of 5-nitrothiophene-2-carbaldehyde in a condensation reaction with cysteine leads to the formation of 2-(5-nitrothiophen-2-yl)thiazolidine-4-carboxylic acid. fluorochem.co.uk Similarly, 5-bromothiophen-2-carbaldehyde has been used in the synthesis of (Z)-5-((5-bromothiophen-2-yl)methylene)thiazolidine-2,4-dione. nih.gov These substituted thiophene derivatives can then be incorporated into the thiazolidine structure using the foundational synthetic routes described earlier. The introduction of substituents on the thiophene ring can significantly impact the biological activity of the final compound. frontiersin.org
| Starting Material | Reaction/Modification | Resulting Moiety | Reference |
| 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione | N-alkylation with alkyl halides | N-substituted thiazolidine-2,4-dione | nih.gov |
| Thiazolidine-2,4-dione, aldehyde, alkyl halide | One-pot sonification | N-substituted, C5-substituted TZD | nih.gov |
| 5-nitrothiophene-2-carbaldehyde | Condensation with cysteine | 2-(5-nitrothiophen-2-yl)thiazolidine | fluorochem.co.uk |
| 5-bromothiophen-2-carbaldehyde | Condensation with thiazolidine-2,4-dione | 5-((5-bromothiophen-2-yl)methylene)thiazolidine-2,4-dione | nih.gov |
Elaboration of Exocyclic Positions (e.g., C-5 Derivatization in Thiazolidinones)
A prominent strategy for the structural diversification of thiazolidine-based compounds, including analogs of this compound, involves the chemical manipulation of exocyclic positions. The C-5 position of the thiazolidinone ring is particularly amenable to such modifications due to the reactivity of its adjacent methylene (B1212753) group. chemistryjournal.net This reactivity is enhanced by the presence of electron-withdrawing groups at the C-2 and C-4 positions of the thiazolidine ring, such as in thiazolidine-2,4-dione. chemistryjournal.net
A widely employed method for C-5 derivatization is the Knoevenagel condensation. nih.gov This reaction typically involves the base-catalyzed condensation of a thiazolidinone with an appropriate aldehyde. In the context of synthesizing this compound analogs, thiophene-2-carbaldehyde and its derivatives are key starting materials. For instance, the condensation of thiazolidine-2,4-dione with thiophene-2-carbaldehyde yields 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione. rsc.orgresearchgate.net This reaction is often carried out in the presence of a weak base like piperidine in a suitable solvent such as ethanol (B145695) under reflux conditions. nih.gov
The scope of this derivatization is extensive, allowing for the introduction of a wide array of substituted aromatic and heteroaromatic aldehydes at the C-5 position. This versatility enables the fine-tuning of the molecule's steric and electronic properties, which can be crucial for its biological activity. semanticscholar.org Researchers have successfully synthesized series of 5-arylidene-thiazolidine-2,4-diones by reacting thiazolidine-2,4-dione with various substituted benzaldehydes. nih.govsemanticscholar.org
Further elaboration can be achieved by introducing substituents at the N-3 position of the thiazolidine ring. For example, after the initial Knoevenagel condensation to form a 5-(substituted-methylene)thiazolidine-2,4-dione, the nitrogen atom can be alkylated or acylated. rsc.org This N-substitution adds another layer of structural diversity to the scaffold. nih.gov
The following table summarizes representative examples of C-5 derivatized thiazolidinones, highlighting the aldehyde used and the resulting product.
| Aldehyde | Thiazolidinone Core | Resulting C-5 Derivatized Compound | Reference |
| Thiophene-2-carbaldehyde | Thiazolidine-2,4-dione | 5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione | rsc.org |
| Furan-2-carbaldehyde | Thiazolidine-2,4-dione | 5-(Furan-2-ylmethylene)thiazolidine-2,4-dione | rsc.org |
| Substituted Benzaldehydes | Thiazolidine-2,4-dione | 5-Arylidene-thiazolidine-2,4-diones | nih.gov |
| (-)-Campholenic aldehyde | Thiazolidine-2,4-dione | 3,5-disubstituted thiazolidine-2,4-diones | nih.gov |
Rational Design of Fused Heterocyclic Systems Containing the Thiazolidine-Thiophene Framework
The fusion of the thiazolidine ring with other heterocyclic systems, including thiophene, represents an advanced strategy to create novel, rigid, and structurally complex molecules with potentially enhanced or novel biological activities. derpharmachemica.com The rational design of such fused systems is guided by the principle of molecular hybridization, which aims to combine the pharmacophoric features of different heterocyclic rings into a single molecule. acs.org
Several synthetic approaches can be envisioned for the construction of fused thiazolidine-thiophene frameworks. One common strategy involves the use of a bifunctional starting material that contains a pre-formed thiophene ring, which can then undergo cyclization to form the thiazolidine ring. For example, ethyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, synthesized via the Gewald reaction, can serve as a versatile precursor. derpharmachemica.com This compound can be reacted with various reagents to build a fused thiazolidine ring.
Another approach involves the initial synthesis of a thiazolidine derivative which is then used as a scaffold to construct a fused thiophene ring. While direct fusion of a thiophene ring onto a simple this compound is less commonly reported, the principles of thiophene synthesis, such as the reaction of a 1,4-dicarbonyl compound with a sulfur source like Lawesson's reagent, could be adapted.
The design of these fused systems often targets specific biological pathways. For instance, the fusion of a thiazolidine ring with a pyrimidine (B1678525) ring, which can be derived from a thiophene precursor, has been explored for developing new therapeutic agents. derpharmachemica.com The resulting thienopyrimidines are a class of fused heterocycles with a broad range of biological activities. derpharmachemica.com
Furthermore, the concept of creating fused systems extends to the development of coordination polymers and metal-organic frameworks (MOFs), where thiazole and thiophene-containing linkers can be used to construct highly organized and potentially functional materials. mdpi.com For example, thiazolo[5,4-d]thiazole, a fused system of two thiazole rings, has been used as a building block for luminescent materials. mdpi.com While not a direct fusion of thiazolidine and thiophene, this illustrates the potential of fused sulfur and nitrogen-containing heterocycles in materials science.
The table below presents examples of strategies that can be applied to the synthesis of fused heterocyclic systems containing the thiazolidine-thiophene framework.
| Starting Material | Synthetic Strategy | Resulting Fused System | Reference |
| Ethyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Formation of Schiff base followed by cyclization with thioglycolic acid | Thiazolidinone fused with a tetrahydrobenzothiophene system | derpharmachemica.com |
| 2-Cyano-N-cyclohexylacetamide and phenylisothiocyanate | Reaction with α-halo ketones | Thiophene derivatives | researchgate.net |
| Thioamides and acetylene (B1199291) dicarboxylate | Cyclization reaction | 2-Methylidene-1,3-thiazolidin-4-one derivatives | nih.gov |
| Thiazolo[5,4-d]thiazole (H2TTDC) | Used as a linker in MOFs | Highly luminescent structural cores | mdpi.com |
Antimicrobial Efficacy and Mechanistic Insights
Derivatives of the this compound scaffold have demonstrated considerable promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi, including drug-resistant strains.
Antibacterial Spectrum: Gram-Positive and Gram-Negative Pathogens
Research has shown that thiazolidine derivatives often exhibit potent antibacterial properties, with a notable efficacy against Gram-positive bacteria. researchgate.net For instance, certain series of new thiazolidine-2,4-dione-based hybrids have been synthesized and tested against reference strains of both Gram-positive and Gram-negative bacteria, with the most active compounds demonstrating a minimum inhibitory concentration (MIC) as low as 3.91 mg/L, primarily against Gram-positive strains. researchgate.net
Hybrid molecules combining the thiazolidine or thiophene core with other heterocyclic systems have also been developed to enhance antibacterial activity. A series of pyrazole (B372694) derivatives incorporating a thiazol-4-one/thiophene moiety displayed excellent broad-spectrum activity. nih.gov Specific derivatives from this series showed significant zones of inhibition (25 to 33 mm) against both Gram-positive and Gram-negative pathogens. nih.gov One of the most potent compounds, a thiophene derivative, recorded MIC values ranging from 0.22 to 0.25 μg/mL against the tested pathogens. nih.govacs.org
Furthermore, studies on novel thiazolidin-4-one derivatives have highlighted the importance of specific substitutions. Chloro-substituted compounds, for example, have shown significant inhibitory activity against Staphylococcus aureus (Gram-positive), as well as Pseudomonas aeruginosa and Salmonella typhi (Gram-negative). nanobioletters.com The strategic combination of the thiophene ring with other heterocycles like 1,2,4-triazole (B32235) has also yielded compounds with marked broad-spectrum antibacterial activity. nih.gov
Table 1: Antibacterial Activity of Selected Thiophene-Thiazolidine Derivatives
| Compound Class | Test Organisms | Activity Highlights |
|---|---|---|
| Thiazolidine-2,4-dione hybrids | Gram-positive & Gram-negative bacteria | Most active against Gram-positive strains (MIC = 3.91 mg/L). researchgate.net |
| Pyrazole-thiophene-thiazol-4-one hybrids | Gram-positive & Gram-negative bacteria | Excellent activity with inhibition zones of 25-33 mm; MICs as low as 0.22 μg/mL. nih.govacs.org |
| Chloro-substituted thiazolidin-4-ones | S. aureus, P. aeruginosa, S. typhi | Significant inhibition observed. nanobioletters.com |
| 5-(2-thienyl)-1,2,4-triazoles | Gram-positive & Gram-negative bacteria | Displayed marked broad-spectrum antibacterial activity. nih.gov |
| 2-Iminothiazolidin-4-ones | P. aeruginosa, S. epidermidis | Good biofilm-inhibiting potential. mdpi.com |
Antifungal Profile: Activity against Yeast and Filamentous Fungi
The antifungal potential of thiophene-thiazolidine derivatives is significant, with activity demonstrated against both yeasts and filamentous fungi. Derivatives such as 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs have exhibited high fungistatic and fungicidal activity, causing morphological changes in the cell walls of Candida yeasts. nih.gov A notable example is Mycosidine®, a thiazolidine-2,4-dione derivative approved for treating topical fungal infections caused by dermatophytes and yeasts. nih.gov
Hybrid pyrazole-thiazol-4-one/thiophene derivatives have also shown excellent efficacy against fungal pathogens. nih.gov Certain compounds in this class produced large inhibition zones (28 to 32 mm) against Candida albicans isolates. nih.gov Similarly, other novel thiazolidin-4-one derivatives were found to be highly active against C. albicans. nanobioletters.com
In contrast, some studies have found that certain classes of derivatives, such as a series of 5-(2-thienyl)-1,2,4-triazoles and 1,3,4-oxadiazoles, did not show significant activity against Candida albicans. nih.gov However, other research on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones revealed that specific compounds, like 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione, possess high fungicidal effects against various agricultural fungi. mdpi.com
Table 2: Antifungal Activity of Selected Thiophene-Thiazolidine Derivatives
| Compound Class | Test Organisms | Activity Highlights |
|---|---|---|
| 5-Arylidene-2,4-thiazolidinediones | Candida spp., Dermatophytes | High fungistatic and fungicidal activity; causes cell wall disruption. nih.gov |
| Pyrazole-thiophene-thiazol-4-one hybrids | Candida albicans | Excellent activity with inhibition zones of 28-32 mm. nih.gov |
| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Agricultural fungi | High fungicidal effects observed for specific derivatives. mdpi.com |
| Aminothioxanthones | C. neoformans, Scedosporium spp., Dermatophytes | Potent activity with MIC values of 8–32 μg/mL. nih.gov |
Antitubercular Potential: Inhibition of Mycobacterium Species
Thiazolidin-4-one derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.gov The structural diversity of this scaffold allows for modifications that can enhance antimycobacterial activity. nih.gov For example, a series of 2,3,5-trisubstituted 2-iminothiazolidin-4-one derivatives demonstrated excellent activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 1.6 to 6.25 µg/mL, comparable to the first-line drug isoniazid. nih.gov
The thiophene ring is a key component in other potent antitubercular agents. A series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were found to inhibit M. tuberculosis growth with MIC values between 1.9 and 7.7 μM. researchgate.net These compounds also showed moderate activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains. researchgate.net
Furthermore, hybrid molecules containing the thiazole and isoxazole (B147169) rings have shown significant potential. Substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been reported to have strong bactericidal activity against both drug-susceptible and drug-resistant M. tuberculosis strains, highlighting the value of this chemotype in developing new antitubercular drugs. nih.gov
Table 3: Antitubercular Activity of Selected Thiophene-Thiazolidine Derivatives
| Compound Class | Target | Activity Highlights |
|---|---|---|
| 2,3,5-Trisubstituted 2-iminothiazolidin-4-ones | M. tuberculosis H37Rv | Excellent activity with MIC values of 1.6-6.25 µg/mL. nih.gov |
| 2-Amino-5-phenylthiophene-3-carboxylic acid derivatives | M. tuberculosis, MDR-TB, XDR-TB | Potent inhibition with MIC values of 1.9-7.7 μM. researchgate.net |
| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Drug-susceptible & drug-resistant M. tuberculosis | Strong bactericidal activity and low cytotoxicity. nih.gov |
| Benzothiazole-thiazolidine-4-one hybrids | M. tuberculosis H37Rv | Good activity with MIC values <50 µM. rsc.org |
Molecular Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, DNA Interaction)
The antimicrobial effects of this compound derivatives are attributed to various molecular mechanisms, primarily involving the inhibition of essential microbial enzymes. A significant mechanism is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.govacs.org Certain pyrazole-thiophene-thiazol-4-one hybrids have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), another key enzyme in microbial metabolism. nih.govacs.org
In the context of antitubercular activity, thiazolidin-4-one derivatives are known to interact with key M. tuberculosis targets, including InhA (enoyl-acyl carrier protein reductase), MmpL3 (mycobacterial membrane protein large 3), and DNA gyrase. nih.gov For antifungal action, some thiazolidine derivatives are believed to disrupt the fungal cell wall. nih.gov The antifungal Mycosidine, for instance, is thought to interfere with glucose transport, leading to cell wall disruption. nih.gov
Other mechanisms include the inhibition of RNA and DNA synthesis, which has been observed with some 1,3,4-thiadiazole (B1197879) derivatives. nih.govdovepress.com Additionally, a 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine derivative has shown promise as an inhibitor of acetylcholinesterase (AChE), with molecular docking studies confirming its binding to the enzyme's active site. researchgate.net
Anticancer Potential and Molecular Targets
Beyond their antimicrobial properties, derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.
In Vitro Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines
Thiophene and thiazolidine-based compounds have been extensively evaluated for their anticancer activities. A series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and tested against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. nih.govdovepress.com One compound from this series exhibited promising activity with IC₅₀ values of 8.03 μM against HepG-2 and 4.37 μM against A-549 cells. nih.govdovepress.com
Thiazolidine-2,4-dione derivatives have also been a focus of anticancer research. rsc.orgplos.org For example, a series of newly designed thiazolidine-2,4-diones were assessed for their in vitro anticancer activity against four cancer cell lines: A549, Caco-2, HepG-2, and MDA-MB-231. plos.org The most potent compound showed high cytotoxic effects against Caco-2 (IC₅₀ = 1.5 μM) and HepG-2 (IC₅₀ = 31.5 μM). plos.org Another study on chromone-linked 2,4-thiazolidinedione derivatives found a compound with potent activity against the A549 cell line, showing an IC₅₀ of 6.1 μM. rsc.org
Furthermore, N-acylhydrazone derivatives of thiophene have been evaluated for their antiproliferative activity against four human cancer cell lines: OVCAR-8 (ovary), SF-295 (glioblastoma), HCT-116 (colon), and HL-60 (leukemia). sci-hub.se The most active compound in this series demonstrated a potent cytotoxic effect against the HL-60 cell line with an IC₅₀ value of 1.29 μM. sci-hub.se
Table 4: In Vitro Cytotoxicity of Selected Thiophene-Thiazolidine Derivatives
| Compound Class | Cancer Cell Lines | Cytotoxicity Highlights (IC₅₀) |
|---|---|---|
| 5-(Thiophen-2-yl)-1,3,4-thiadiazoles | HepG-2 (liver), A-549 (lung) | 8.03 μM (HepG-2), 4.37 μM (A-549). nih.govdovepress.com |
| Thiazolidine-2,4-diones | Caco-2 (colorectal), HepG-2 (liver) | 1.5 μM (Caco-2), 31.5 μM (HepG-2). plos.org |
| Chromone-linked 2,4-thiazolidinediones | A549 (lung) | 6.1 μM. rsc.org |
| Thiophene N-acylhydrazones | HL-60 (leukemia) | 1.29 μM. sci-hub.se |
| 2-Thioxo-4-thiazolidinone analogues | MCF-7 (breast), HepG2 (liver) | 0.54 µM (MCF-7), 0.24 µM (HepG2). nih.gov |
| 5-Arylidine-2,4-TZD derivatives | B16 (melanoma), CT26 (colorectal) | Exhibited cytotoxic effects. rsc.org |
Cellular Event Modulation: Apoptosis Induction and Cell Cycle Perturbation
Derivatives of this compound have demonstrated the ability to influence critical cellular events such as apoptosis (programmed cell death) and the cell cycle, which are fundamental processes often dysregulated in cancer.
Newly synthesized derivatives containing both indole (B1671886) and thiophene rings have been shown to induce cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This arrest is accompanied by a significant increase in the expression of tumor suppressor microRNAs, such as miR-30C and miR-107, and a decrease in the levels of oncogenic miR-25, IL-6, and C-Myc. nih.gov This suggests that these compounds may exert their anticancer effects by directly interacting with DNA or inhibiting DNA synthesis, similar to established chemotherapy drugs. nih.gov
Furthermore, certain thiazole derivatives have been observed to cause cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 breast cancer cells. This activity is linked to an increase in the pre-G1 phase population, indicating an induction of apoptosis. mdpi.com The pro-apoptotic effect of these compounds is further supported by the observed reduction in mitochondrial membrane potential and an increase in the activation of the tumor suppressor protein p53. mdpi.com In another study, a coumarin-thiazolidine hybrid compound, VIIb, was found to induce a 5-fold and 100-fold increase in early and late apoptotic cells, respectively, in MCF-7 breast cancer cells. semanticscholar.org This compound also caused cell cycle arrest in the S-phase and promoted apoptosis through a caspase-9 dependent pathway. semanticscholar.org
The table below summarizes the effects of selected this compound derivatives on cell cycle and apoptosis.
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Apoptotic Induction | Key Mechanistic Insights |
| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives | HCT-116 | Arrest at S and G2/M phases nih.gov | Yes | Downregulation of oncogenic miR-25, IL-6, C-Myc; Upregulation of tumor suppressor miR-30C, miR-107 nih.gov |
| 3-nitrophenylthiazole (Compound 4d) | MDA-MB-231 | Arrest at G1 and G2/M phases mdpi.com | Yes | Increased pre-G1 population, reduced mitochondrial membrane potential, p53 activation mdpi.com |
| Coumarin-thiazolidine hybrid (Compound VIIb) | MCF-7 | Arrest at S phase semanticscholar.org | Yes | 5-fold increase in early apoptosis, 100-fold increase in late apoptosis, caspase-9 dependent semanticscholar.org |
Anti-angiogenic Activity: Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of this process, making it a prime target for anticancer therapies. plos.org Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.
A series of thiazolidine-2,4-diones bearing furan (B31954) and thiophene rings were designed and synthesized as dual inhibitors of VEGFR-2 and another important cancer target. nih.gov Notably, derivatives incorporating a thiophen-2-yl-methylene group at the 5-position of the thiazolidin-2,4-dione nucleus showed significant inhibitory activity against VEGFR-2. nih.gov For instance, compounds 4g and 5g from this series exhibited potent VEGFR-2 inhibition with IC50 values of 0.083 µM and 0.080 µM, respectively, comparable to the standard drug sorafenib (B1663141) (IC50 = 0.084 µM). nih.gov
Another study focused on novel 2,4-dioxothiazolidine derivatives also identified a compound, 22 , with a high anti-VEGFR-2 efficacy (IC50 = 0.079 µM). researchgate.net This compound also demonstrated significant anti-proliferative activity against HepG2 and MCF-7 cancer cell lines. researchgate.net The design of these inhibitors often involves bioisosteric replacement of known pharmacophores in established VEGFR-2 inhibitors like sorafenib and sunitinib (B231) with the thiazolidine-2,4-dione scaffold. rsc.org
The inhibitory activities of representative derivatives against VEGFR-2 are presented in the table below.
| Derivative | Target | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 4g | VEGFR-2 | 0.083 nih.gov | Sorafenib | 0.084 nih.gov |
| Compound 5g | VEGFR-2 | 0.080 nih.gov | Sorafenib | 0.084 nih.gov |
| Compound 22 | VEGFR-2 | 0.079 researchgate.net | - | - |
| Compound 4f | VEGFR-2 | 0.095 nih.gov | Sorafenib | 0.084 nih.gov |
Kinase Inhibition: Targeting Epidermal Growth Factor Receptor (EGFR) Mutants (e.g., T790M)
The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). google.com However, the effectiveness of first and second-generation EGFR inhibitors is often limited by the emergence of resistance mutations, with the T790M "gatekeeper" mutation being the most common. google.com
Research has focused on developing this compound derivatives that can overcome this resistance. A series of thiazolidine-2,4-diones with furan and thiophene rings were evaluated for their inhibitory activity against the mutant EGFRT790M. nih.gov Compounds from this series were assessed for their ability to inhibit cancer cell lines and the EGFRT790M enzyme. nih.gov
In a different study, thiophene-based compounds were designed as dual inhibitors of EGFR and HER2. mdpi.com One promising compound, 21a , which features a thiophene scaffold, demonstrated potent inhibitory activity against both EGFR (IC50 = 0.47 nM) and HER2 (IC50 = 0.14 nM). mdpi.com Molecular modeling studies suggested that these compounds have a good affinity for the T790M mutant of EGFR. mdpi.com The design strategy for these inhibitors often involves replacing the quinazoline (B50416) moiety found in many approved EGFR inhibitors with a thiazolidine-2,4-dione ring as a bioisostere to occupy the adenine (B156593) binding region of the ATP binding site. nih.govrsc.org
The table below highlights the inhibitory potential of specific derivatives against EGFR and its mutant.
| Derivative | Target | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |
| Compound 21a | EGFR | 0.47 mdpi.com | Imatinib | 0.11 mdpi.com |
| Compound 21a | HER2 | 0.14 mdpi.com | Imatinib | 0.06 mdpi.com |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism in Cancer Contexts
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a significant role in adipogenesis, glucose homeostasis, and inflammation. nih.gov Intriguingly, high levels of PPARγ are also expressed in several human cancer cell lines. rsc.org Activation of PPARγ by its agonists, which include thiazolidinedione (TZD) derivatives, can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of cancer cell invasion. rsc.orgnih.gov
A study on TZD-based naphthylidene derivatives identified compounds that could dually target PPARγ and histone deacetylases (HDACs), another important class of cancer targets. nih.gov Compound 7i from this study was a potent PPARγ agonist (EC50 = 0.245 µM) and also inhibited HDAC4. nih.gov This dual-targeting approach offers a promising strategy for developing more effective anticancer agents. nih.gov
The following table presents data on the PPARγ agonistic activity of selected derivatives in a cancer context.
| Derivative | Activity | EC50 (µM) | Additional Target | Effect |
| Compound 7i | PPARγ Agonist | 0.245 nih.gov | HDAC4 Inhibitor | Cytotoxic to CCRF-CEM cells, induced apoptosis and DNA fragmentation nih.gov |
| Troglitazone | PPARγ Agonist | - | - | Inhibits proliferation of various tumor cells rsc.org |
| Ciglitazone | PPARγ Agonist | - | - | Inhibits proliferation of various tumor cells rsc.org |
Interference with DNA Synthesis and Cleavage Processes
Some this compound derivatives have been found to interfere with fundamental DNA processes, which is a common mechanism for many anticancer drugs.
A study investigating new 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives revealed their ability to cleave DNA. researchgate.net At a concentration of 50 μg/mL, some compounds induced partial DNA cleavage. When the concentration was increased to 150 μg/mL, complete cleavage of linear DNA and partial cleavage of supercoiled DNA were observed. researchgate.net This suggests that these compounds can directly interact with and damage DNA, leading to the inhibition of DNA transcription and replication.
Another study on newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives showed that the active compounds could cause cell cycle arrest, which is often a consequence of DNA damage or interference with DNA synthesis. nih.gov The researchers concluded that the anticancer activity of these derivatives could be through direct interaction with tumor cell DNA, similar to S-phase-dependent chemotherapy drugs that interact with DNA or block its synthesis. nih.gov
The table below summarizes the DNA-interacting properties of these derivatives.
| Derivative Class | Concentration | Effect on DNA | Proposed Mechanism |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-diones | 50 μg/mL | Partial DNA cleavage researchgate.net | Direct interaction and cleavage researchgate.net |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-diones | 150 μg/mL | Complete linear DNA cleavage, partial supercoiled DNA cleavage researchgate.net | Direct interaction and cleavage researchgate.net |
| 2-(thiophen-2-yl)-1H-indole derivatives | Not specified | Cell cycle arrest, potential DNA interaction nih.gov | Direct interaction with tumor cell DNA or blocking DNA synthesis nih.gov |
Diverse Pharmacological Applications
Antidiabetic Action: PPARγ Modulating Properties
The most well-established pharmacological application of thiazolidinedione derivatives, including those with a thiophene moiety, is in the management of type 2 diabetes. This action is primarily mediated through the modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govtandfonline.com
PPARγ is a key regulator of glucose and lipid homeostasis. nih.gov Thiazolidinediones act as high-affinity ligands and agonists for PPARγ. tandfonline.com Upon activation by these ligands, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. encyclopedia.pub This binding leads to the transcription of genes involved in improving insulin (B600854) sensitivity, glucose uptake, and lipid storage. nih.govencyclopedia.pub
However, full agonists of PPARγ, such as rosiglitazone (B1679542) and pioglitazone (B448), are associated with undesirable side effects. nih.gov This has driven the development of novel this compound derivatives that act as partial PPARγ agonists. nih.govijprajournal.com These partial agonists aim to retain the therapeutic benefits of PPARγ activation while minimizing the adverse effects.
For example, a study on novel benzylidene thiazolidinedione derivatives identified compounds that were weak to moderate partial agonists of PPARγ. nih.gov Another study developed thiazolidinedione analogues, including compound 4g , which was found to be a promising PPARγ partial agonist. sci-hub.se This compound demonstrated the ability to increase the transcriptional activity of PPARγ in a dose-dependent manner and showed a good binding affinity to the ligand-binding domain of PPARγ. sci-hub.se
The table below details the PPARγ modulating properties of certain this compound derivatives in the context of their antidiabetic potential.
| Derivative/Compound | Type of PPARγ Ligand | In Vitro Activity | In Vivo Effect |
| Benzylidene Thiazolidinedione Derivatives (e.g., 1a, 1i, 3a) | Weak to moderate partial agonists nih.gov | Selective for PPARγ, demonstrated binding affinity via SPR nih.gov | - |
| Compound 4g | Partial agonist sci-hub.se | Dose-dependently increased PPARγ transcriptional activity, IC50 of 1790 nM for binding to PPARγ LBD sci-hub.se | Quickly recovered blood glucose in mice sci-hub.se |
| Rosiglitazone (Reference) | Full agonist tandfonline.com | Transactivated PPARγ by 311.53% tandfonline.com | Decreases blood glucose and insulin levels, increases insulin sensitivity tandfonline.com |
Anti-inflammatory Response: Cyclooxygenase (COX) Enzyme Pathway Modulation
Derivatives of the thiazolidine scaffold, particularly those incorporating a thiophene moiety, have been investigated for their ability to modulate the inflammatory response by inhibiting cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. nih.govnih.govacs.org While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation, making it a key target for anti-inflammatory drugs. nih.govacs.org
Research into thiazole and thiazolidinone derivatives has revealed their potential as selective COX-2 inhibitors. For instance, certain diphenylthiazole–thiazolidinone hybrids have demonstrated moderate to high inhibitory activity. mdpi.com The potency of these compounds is influenced by the substituents on the thiazolidinone ring. mdpi.com In one study, replacing a five-membered thiophene ring with a phenyl or pyridine (B92270) ring enhanced COX-1 inhibitory activity. mdpi.com Conversely, introducing a bulky naphthyl group at position 5 of the thiazolidinone ring led to strong COX-2 inhibition (IC₅₀ = 3.84 μΜ). mdpi.com
A series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated for their COX inhibitory potential. All tested compounds proved to be significant inhibitors of COX-2, with IC₅₀ values ranging from 0.76 to 9.01 μM. nih.gov Notably, compounds 5d and 5e from this series were the most potent and selective COX-2 inhibitors, with selectivity index (SI) values of 112 and 124, respectively. nih.gov The selectivity index, a ratio of the IC₅₀ for COX-1 to COX-2, indicates a compound's preference for inhibiting the inflammation-specific COX-2 enzyme over the constitutively active COX-1. nih.gov
Table 1: COX Inhibitory Activity of Selected Thiazole Derivatives
| Compound | Description | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Compound 22c | Thiazolidinone with naphthyl group at position 5 | - | 3.84 | - | mdpi.com |
| Compound 5b | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | - | 0.93 | 42 | nih.gov |
| Compound 5d | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | - | 0.83 | 112 | nih.gov |
| Compound 5e | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | - | 0.76 | 124 | nih.gov |
| Celecoxib (Reference) | Standard COX-2 Inhibitor | - | 0.05 | - | nih.gov |
Antioxidant Capacity and Free Radical Scavenging
Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract them, is implicated in numerous diseases. pensoft.netmdpi.com Thiazolidine derivatives, especially those containing phenolic and thiophene moieties, have been explored for their antioxidant properties. mdpi.comtandfonline.comnih.gov These compounds can exert their effects by scavenging free radicals, donating electrons, or chelating metal ions. nih.govresearchgate.net
A series of novel 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives demonstrated significant free radical scavenging capabilities. scielo.br Their antioxidant potential was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) assays. scielo.brnih.gov The IC₅₀ values for these compounds against DPPH ranged from 14.73 to 41.57 μM, and against ABTS from 8.02 to 35.68 μM. scielo.br The study found that compounds with electron-withdrawing groups generally exhibited better antioxidant activity. scielo.br
Similarly, research on phenolic derivatives of thiazolidine-2,4-dione has highlighted their potential as potent antiradical agents and electron donors. nih.govresearchgate.netsemanticscholar.org The presence of a phenol (B47542) moiety is a known pharmacophore in many antioxidant compounds. nih.gov In one study, polyphenolic compounds 5f and 5l were identified as potent radical scavengers, with activities comparable to reference antioxidants. researchgate.netsemanticscholar.org
Table 2: Antioxidant Activity of 2-Thiophen-2-yl-4H-chromen-3-yl-sulfonate Derivatives
| Compound Series | Assay | IC₅₀ Range (µM) | Reference |
|---|---|---|---|
| 4a-4n | DPPH Radical Scavenging | 14.73 ± 0.22 to 41.57 ± 0.34 | scielo.br |
| ABTS Radical Scavenging | 8.02 ± 0.41 to 35.68 ± 0.42 | scielo.br |
Antiparasitic Activity: Targeting Protozoan Enzymes (e.g., Cruzain Inhibition for Trypanosoma cruzi)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge. One of the primary drug targets for this disease is cruzain, the major cysteine protease of T. cruzi. nih.govresearchgate.net This enzyme is crucial for the parasite's survival, involved in processes like nutrition, invasion, and evasion of the host immune system.
A series of thiophen-2-iminothiazolidine derivatives were designed and synthesized to target cruzain. nih.govresearchgate.net Several of these compounds displayed notable trypanocidal activity against the amastigote form of the parasite. nih.govresearchgate.net The most active derivatives, compounds 3b, 4b, 8b, and 8c , exhibited significant IC₅₀ values ranging from 6.03 to 9.7 μM. nih.govresearchgate.net
Compound 8c emerged as the most potent inhibitor of cruzain, with an IC₅₀ value of 2.4 μM. nih.govresearchgate.net Molecular docking studies suggested that this compound interacts with the S1 and S2 subsites of the enzyme's active site. nih.govresearchgate.net Further research on 2-iminothiazolidin-4-one derivatives also identified compounds with high efficacy against T. cruzi. Compound 18 from this series effectively inhibited cruzain and the proliferation of the parasite. nih.govrsdjournal.org These findings underscore the potential of the thiophen-thiazolidine scaffold in developing new lead compounds for the treatment of Chagas disease. nih.govresearchgate.net
Table 3: Anti-Trypanosoma cruzi and Cruzain Inhibitory Activity of Thiophen-2-iminothiazolidine Derivatives
| Compound | Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3b | Anti-amastigote | 9.7 | nih.govresearchgate.net |
| 4b | Anti-amastigote | 8.92 | researchgate.net |
| 8b | Anti-amastigote | 7.5 | researchgate.net |
| 8c | Anti-amastigote | 6.03 | nih.govresearchgate.net |
| 8c | Cruzain Inhibition | 2.4 | nih.govresearchgate.net |
Neuroprotective Effects: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. nih.govpsychiatry-psychopharmacology.com MAO inhibitors have also been shown to possess neuroprotective properties, partly due to the reduction of oxidative stress associated with monoamine metabolism. psychiatry-psychopharmacology.comnih.gov
The thiazole and thiazolidinone scaffolds have been explored for their MAO inhibitory potential. nih.gov A study on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives investigated their inhibitory effects on human MAO-A and MAO-B isoforms. nih.gov Within this series, a derivative featuring a thiophene ring, 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine (compound 4 ), was synthesized and evaluated. nih.gov The study found that the hydrazothiazole nucleus bearing specific substitutions was an important feature for achieving selective and reversible MAO-B inhibition. nih.gov Research on other heterocyclic structures has also suggested that the substitution of a thiophen-2-yl group at certain positions can shift selectivity towards MAO-B. researchgate.net
Table 5: MAO Inhibitory Profile of a Thiazol-2-ylhydrazone Derivative
| Compound | Description | Target | Key Finding | Reference |
|---|---|---|---|---|
| Compound 4 | 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine | MAO-A / MAO-B | Synthesized and evaluated as part of a series of selective MAO-B inhibitors. | nih.gov |
Structure Activity Relationship Sar Elucidation of 2 Thiophen 2 Yl Thiazolidine Analogs
Conformational and Substituent Effects on Biological Activity
The biological profile of 2-thiophen-2-yl-thiazolidine derivatives is intricately linked to their three-dimensional shape and the nature of the chemical groups attached to the heterocyclic rings. Modifications at the thiophene (B33073) ring, the thiazolidine (B150603) nitrogen, and exocyclic positions on the thiazolidine ring can profoundly influence the compound's interaction with biological targets.
The thiophene ring at the C-2 position of the thiazolidine core is a critical determinant of biological activity. Its electronic properties and potential for substitution allow for the fine-tuning of a compound's pharmacological profile. Studies on related 2-aryl-thiazolidinone systems have consistently shown that the nature of the aromatic ring at C-2 is a vital component in designing effective antibacterial compounds.
| Compound Series | Substituent on Thiophene Ring | Observed Biological Activity | Key Finding |
|---|---|---|---|
| N-(thiophen-2-yl) nicotinamides | Various | Fungicidal | Substituents on the thiophene ring significantly modulate fungicidal potency mdpi.com. |
| 2-Aryl-thiazolidinones | Unsubstituted Thiophene | Antibacterial | The C-2 aryl (including thiophene) group is a crucial element for antibacterial efficacy researchgate.net. |
The nitrogen atom at the N-3 position of the thiazolidine ring offers a prime site for chemical modification, and substitutions at this position have been shown to be critical for modulating biological activity. The introduction of various functional groups can influence the molecule's polarity, lipophilicity, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties.
In studies of related thiazolidin-4-one derivatives, the N-3 position has been a key focus for structural modification. For example, a series of N-substituted-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione derivatives were synthesized to explore their potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors. The introduction of alkyl or haloalkyl groups at the N-3 position was intended to enhance the inhibitor-enzyme affinity researchgate.net. This suggests that lipophilic substituents at this position can lead to improved interactions within hydrophobic pockets of target enzymes.
Furthermore, the synthesis of various 2-aryl-3-substituted-thiazolidin-4-ones has demonstrated that the nature of the substituent at the N-3 position can significantly impact anticancer and antimicrobial activities. For instance, the presence of bulky aromatic or heteroaromatic rings at this position has been shown to enhance cytotoxic effects against various cancer cell lines in some series nih.gov.
| Core Scaffold | N-3 Substituent | Target/Activity | Structure-Activity Relationship Finding |
|---|---|---|---|
| 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione | Alkyl/Haloalkyl groups | PTP1B Inhibition | Lipophilic N-substituents can enhance enzyme affinity researchgate.net. |
| 2-Aryl-thiazolidin-4-one | Aryl/Heteroaryl groups | Anticancer | The nature of the N-3 substituent is important for cytotoxic activity nih.gov. |
| 2-(2-chloroquinolin-3-yl)thiazolidin-4-one | Substituted Phenyl | Anticancer | Variations at the N-3 phenyl ring influence antiproliferative activity nih.gov. |
For thiazolidinone analogs, which feature a carbonyl group at the C-4 position, the C-5 position is particularly reactive and serves as a critical point for introducing diversity. The presence of an exocyclic double bond at the C-5 position, often as a 5-arylidene moiety, is a common feature in many biologically active thiazolidinones. nih.gov This functionality significantly influences the planarity of the molecule and provides opportunities for extended conjugation, which can be crucial for receptor binding.
The Knoevenagel condensation is a widely employed synthetic route to introduce these 5-ene functionalities by reacting the thiazolidinone core with various aldehydes or ketones. nih.gov The nature of the aryl group in the 5-arylidene substituent has a profound impact on the biological activity. For instance, in a series of 5-arylidene-4-thiazolidinones, compounds with electron-withdrawing groups on the aryl ring often exhibit enhanced antimicrobial activity. researchgate.net This suggests that the electronic properties of the C-5 substituent play a direct role in the mechanism of action.
The crucial role of the C-5 substituent is further highlighted by the fact that many pharmacologically active 4-thiazolidinone-based compounds are 5-ene-4-thiazolidinones. nih.gov This structural feature is often considered essential for a range of pharmacological effects, including anticancer and antimicrobial activities. researchgate.netnih.gov
| Compound Series | C-5 Functionality | Biological Activity | Key SAR Finding |
|---|---|---|---|
| 5-Arylidene-4-thiazolidinones | Substituted Arylidene | Antimicrobial | The presence of a substituted arylidene ring at the C-5 position often leads to better inhibitors researchgate.net. |
| 5-ene-4-thiazolidinones | Exocyclic double bond | Various (Anticancer, Antimicrobial) | The 5-ene moiety is a crucial feature for a wide range of pharmacological effects nih.gov. |
| 5-(thiophen-2-ylmethylene)thiazolidine-2,4-diones | Thiophen-2-ylmethylene | PTP1B Inhibition | The thiophene group at the C-5 position contributes to the inhibitory activity researchgate.net. |
Pharmacophore Identification and Optimization for Specific Biological Targets
Pharmacophore modeling is a powerful tool in medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For this compound analogs, this involves defining the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features that facilitate binding to a specific biological target.
Studies on related scaffolds have successfully employed pharmacophore-based approaches. For instance, a ligand-based pharmacophore model was generated for a series of thiazole (B1198619) and thiophene derivatives with polo-like kinase 1 (Plk1) inhibitory activity. nih.gov The most successful model consisted of two hydrogen bond acceptors, two hydrogen bond donors, and one aromatic ring (AADRR), which helped to explain the key structural features necessary for Plk1 inhibition. nih.gov
In another example, a pharmacophore-based virtual screening was conducted to identify novel inhibitors of carbonic anhydrase II. The identified pharmacophore for a series of imino-thiazolidinone derivatives included hydrogen bond acceptors, aromatic features, and hydrophobic regions. semanticscholar.org These models provide a blueprint for optimizing lead compounds. By understanding the key pharmacophoric features of the this compound scaffold, medicinal chemists can design new analogs with improved potency and selectivity for specific targets such as kinases, proteases, or other enzymes. The hybridization of the thiazolidinone pharmacophore with other known active moieties, such as indole (B1671886), is another strategy to develop novel agents with enhanced biological profiles.
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the stereoisomers of a drug.
For thiazolidine derivatives, the C-2 and C-4 positions can be chiral centers, leading to the possibility of multiple stereoisomers. The spatial arrangement of substituents at these centers can dramatically affect how the molecule fits into a binding site. While specific studies on the stereochemistry of this compound are not extensively detailed in the available literature, the principles of stereoselectivity are well-established for related heterocyclic compounds.
For example, in a study of thiazole derivatives with antibacterial activity, it was noted that S-isomers showed stronger inhibitory activity than their R-counterparts against E. coli DNA gyrase. This difference was attributed to the specific interactions that the S-isomer could form with amino acid residues in the enzyme's active site. The stereochemistry is often a critical factor that can determine the potency and pharmacokinetic properties of a drug. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound analogs are essential steps in the drug discovery process to identify the most active and safest stereoisomer.
Computational Chemistry and Molecular Modeling in 2 Thiophen 2 Yl Thiazolidine Research
Molecular Docking Simulations: Probing Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com In the context of 2-thiophen-2-yl-thiazolidine research, it is used to simulate the interaction between these thiazolidine (B150603) derivatives (the ligands) and their target proteins, such as enzymes or receptors. This method is crucial for understanding the binding modes and affinities that underpin their biological activity. journaljpri.com
Binding affinity, often expressed as a docking score or free energy of binding (in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. A more negative score typically indicates a stronger and more stable interaction. Molecular docking studies on derivatives of 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione have successfully predicted their binding affinities with various protein targets.
For instance, in a study targeting the peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator in glucose and lipid metabolism, a series of (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene)thiazolidin-3-yl)-N-phenylacetamide derivatives exhibited binding free energy values ranging from -5.021 to -8.558 kcal/mol. nih.gov These scores suggest a high level of interaction within the binding pocket of the receptor. nih.gov Similarly, when targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical enzyme in angiogenesis, thiophene-bearing thiazolidine-2,4-dione derivatives demonstrated strong binding affinities. rsc.org
These simulations are also vital for identifying "hotspots," which are key amino acid residues in the protein's binding site that contribute most significantly to the binding energy. Identifying these hotspots helps in understanding the crucial interactions necessary for potent biological activity.
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene)thiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (3h) | PPAR-γ | -7.642 | nih.gov |
| (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene)thiazolidin-3-yl)-N-(2,4,5-trichlorophenyl)acetamide (3i) | PPAR-γ | -7.703 | nih.gov |
| (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene)thiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide (3j) | PPAR-γ | -7.765 | nih.gov |
| 5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione Derivative | VEGFR-2 | -8.62 | rsc.org |
| 5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione Derivative | EGFRT790M | -7.51 | rsc.org |
Beyond predicting binding strength, molecular docking elucidates the specific molecular recognition mechanisms, detailing the types of interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces.
In studies with VEGFR-2, the thiophene (B33073) ring of 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione derivatives was found to occupy a hydrophobic pocket formed by amino acid residues such as Leucine1035, Cysteine919, Phenylalanine918, and Valine848. rsc.org The thiazolidine-2,4-dione core, acting as a linker, also settled into a hydrophobic groove. rsc.org Crucially, the carbonyl group at the 2-position of the thiazolidine ring was observed to form a key hydrogen bond with the amino acid Lysine868. rsc.org
Similarly, when docked into the active site of PPAR-γ, derivatives formed significant hydrogen bonds with residues like Serine289, Histidine323, Histidine449, and Tyrosine473, interactions that are critical for the agonistic activity of these compounds. nih.gov The ability to visualize these 2D and 3D interaction patterns provides a clear rationale for the observed biological activities and guides the design of new derivatives with improved potency and selectivity. nih.gov
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical (QM) calculations offer a deeper understanding of the intrinsic electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are used to compute various electronic parameters that govern the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key application of QM that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. derpharmachemica.com
A small HOMO-LUMO gap implies that a molecule can be easily excited, making it more reactive. researchgate.net For thiazolidine-2,4-dione derivatives, QM calculations have shown that the introduction of different substituent groups can modulate this energy gap. researchgate.net For example, studies on various thiazolidine derivatives have shown that electron-donating groups tend to increase the energy of the HOMO with little effect on the LUMO, making the compound a softer base. Conversely, electron-withdrawing groups can lower the LUMO energy, enhancing the molecule's ability to accept electrons. researchgate.net The distribution of HOMO and LUMO densities across the molecule is also significant; in many thiophene-thiazolidine derivatives, the HOMO density is located over the thiazolidine and phenyl rings, while the LUMO density shifts towards electron-accepting groups. researchgate.net
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |
|---|---|---|---|---|
| Thiazole | -9.468 | 3.348 | 12.816 | researchgate.net |
| 2-Methyl thiazole | -9.135 | 3.512 | 12.647 | researchgate.net |
| 2,4,5-Trimethyl thiazole | -8.592 | 3.758 | 12.350 | researchgate.net |
| 3,5-diethyl-thiazolidine-2,4-dione | - | - | 0.2304 | researchgate.net |
| 3,5-dichloro-thiazolidine-2,4-dione | - | - | 0.2104 | researchgate.net |
Molecular Electrostatic Potential (MESP) mapping is a computational method used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. The MESP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net
For the core structure of thiazolidine-2,4-dione, MESP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the carbonyl groups, identifying them as the primary sites for electrophilic interactions. researchgate.net The hydrogen atom attached to the nitrogen, on the other hand, represents a region of positive potential. researchgate.net This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to the molecule's recognition by biological targets. Analysis of the charge distribution also helps to explain the reactivity at different atomic sites within the this compound scaffold.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful ligand-based drug design approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For thiazolidine-2,4-dione-based compounds, pharmacophore models have been developed to identify key features required for activity against targets like VEGFR-2. semanticscholar.org A typical model might include a hetero-aromatic system capable of occupying the hinge region of the enzyme's active site and a hydrophobic tail to fit into an allosteric pocket. researchgate.net
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns. This process involves rapidly searching large databases of chemical compounds to identify novel molecules that match the pharmacophore model. nih.gov This approach has successfully led to the identification of new N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as potent inhibitors of the Abl tyrosine kinase, demonstrating the utility of pharmacophore-based strategies in discovering new leads with a thiophene-thiazole scaffold. nih.gov
Molecular Dynamics Simulations: Dynamic Behavior of Compound-Target Complexes
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of a ligand-receptor complex at an atomic level. For derivatives of this compound, specifically those belonging to the thiazolidine-2,4-dione class, MD simulations have been instrumental in elucidating the stability and dynamics of their complexes with biological targets such as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). These simulations provide critical insights into the conformational changes and intermolecular interactions that govern the ligand's efficacy and binding affinity.
Detailed research findings from a 100-nanosecond MD simulation of several thiazolidine-2,4-dione derivatives complexed with PPAR-γ reveal the dynamic nature of these interactions. The stability of the protein-ligand complexes is a key determinant of a compound's potential as a therapeutic agent. This stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand itself over the course of the simulation.
The dynamic behavior and flexibility of individual amino acid residues within the protein upon ligand binding are analyzed using the Root Mean Square Fluctuation (RMSF). In the case of the PPAR-γ complexes, the alpha helices and beta strands, which form the core structure of the protein, displayed relatively low fluctuations, indicating their rigidity. nih.gov Conversely, the loop regions of the protein exhibited higher RMSF values, signifying greater flexibility. nih.gov For the complex with compound 3h, residues in the regions of 45–52, 68–75, 125–139, 158–160, and 240–260 showed the most significant fluctuations. nih.gov A similar pattern was observed for the 3i complex, with residues 30–75, 125–140, 152–154, and 245 exhibiting higher RMSF values. nih.gov
These simulations provide a detailed picture of the stability and slight conformational adjustments that occur when thiophene-thiazolidine derivatives bind to their target proteins. The observed stability in the RMSD and the localized flexibility in the RMSF plots are indicative of a stable and sustained binding interaction, which is a desirable characteristic for a potential drug candidate.
| Compound | Initial RMSD (Time) | Overall RMSD Range | Stability Notes |
|---|---|---|---|
| Compound 3h | 2.2 Å (at 10 ns) | 1.2 - 3.2 Å | Stable after initial jump. |
| Compound 3i | 1.6 Å (at 19 ns) | - | Stabilized at 45 ns, with some deviation at the C-terminus. |
| Pioglitazone (B448) (Standard) | 2.8 Å (at 10 ns) | 1.2 - 3.0 Å | Initially stable, with some deviation after 75 ns. |
| Compound | High Fluctuation Residue Regions | RMSF Range for High Fluctuation Regions |
|---|---|---|
| Compound 3h | 45–52, 68–75, 125–139, 158–160, 240–260 | - |
| Compound 3i | 30–75, 125–140, 152–154, 245 | 0.8 - 2.8 Å |
| Pioglitazone (Standard) | 45–60, 70–80, 125–130, 140–145, 155–158, 240–268 | - |
Future Horizons: Charting the Course for this compound Derivatives in Therapeutic Innovation
Q & A
Q. What computational methods are recommended for modeling the electronic structure of 2-Thiophen-2-yl-thiazolidine?
Density-functional theory (DFT) is widely used, particularly methods incorporating the Colle-Salvetti correlation-energy formula to account for electron correlation effects. Basis sets like 6-31G* and hybrid functionals (e.g., B3LYP) are recommended for balancing accuracy and computational cost. Validation against experimental crystallographic data (e.g., bond lengths, angles) ensures model reliability .
Q. What experimental precautions are critical when handling this compound?
Use nitrile or neoprene gloves, flame-retardant lab coats, and fume hoods to avoid skin contact or inhalation. Inspect gloves for integrity before use, and follow EN 374 standards for chemical resistance. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .
Q. How can researchers validate computational models of this compound against experimental data?
Compare DFT-predicted geometries (bond lengths, dihedral angles) with X-ray crystallographic results. Use SHELX programs for refining crystal structures and calculating residual factors (R-values). Discrepancies >5% warrant re-evaluation of computational parameters .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Use H/C NMR to confirm substitution patterns and purity. IR spectroscopy identifies functional groups (e.g., C=S stretches at ~1100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For unstable intermediates, low-temperature NMR or in-situ IR monitoring is advised .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data for this compound derivatives be resolved?
Cross-validate using multiple techniques: X-ray diffraction for absolute configuration, NMR for solution-state conformation, and DFT calculations to model dynamic effects (e.g., ring puckering). For tautomeric equilibria, variable-temperature NMR or synchrotron-based crystallography may resolve ambiguities .
Q. What methodological challenges arise in synthesizing this compound with high enantiomeric purity?
Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Racemization risks during workup require mild conditions (pH 5–7, <40°C) .
Q. How do structural modifications at the thiazolidine ring affect biological activity?
Replace the thiophene moiety with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and interaction with biological targets. Evaluate cytotoxicity via MTT assays and compare SAR trends with EFSA’s flavouring group evaluations for thiazole derivatives .
Q. What mechanisms underlie the potential toxicity of this compound?
Assess genotoxicity via Ames tests (Salmonella strains TA98/TA100) and micronucleus assays. Metabolic activation by cytochrome P450 enzymes may generate reactive intermediates (e.g., epoxides). Use in vitro hepatocyte models to study bioactivation pathways .
Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?
Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation). Use design of experiments (DoE) to optimize temperature, pressure, and stoichiometry. Continuous flow reactors improve heat/mass transfer for exothermic steps .
Q. What strategies improve the stability of this compound during storage?
Store under inert gas (argon) at –20°C in amber vials to prevent oxidation. Add stabilizers like BHT (0.1% w/w) or chelating agents (EDTA) to inhibit radical degradation. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .
Methodological Notes
- Data Contradiction Analysis : Always triangulate results across computational, spectroscopic, and crystallographic methods.
- Synthetic Optimization : Prioritize green chemistry principles (e.g., atom economy) and reproducibility.
- Toxicity Evaluation : Align protocols with EFSA’s FGE.21 guidelines for thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
